

# Technical Support Center: LHVS Inhibitor Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LHVS

Cat. No.: B8093374

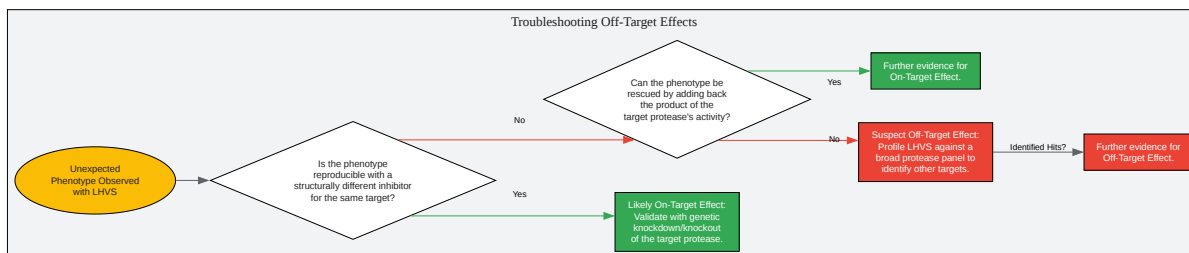
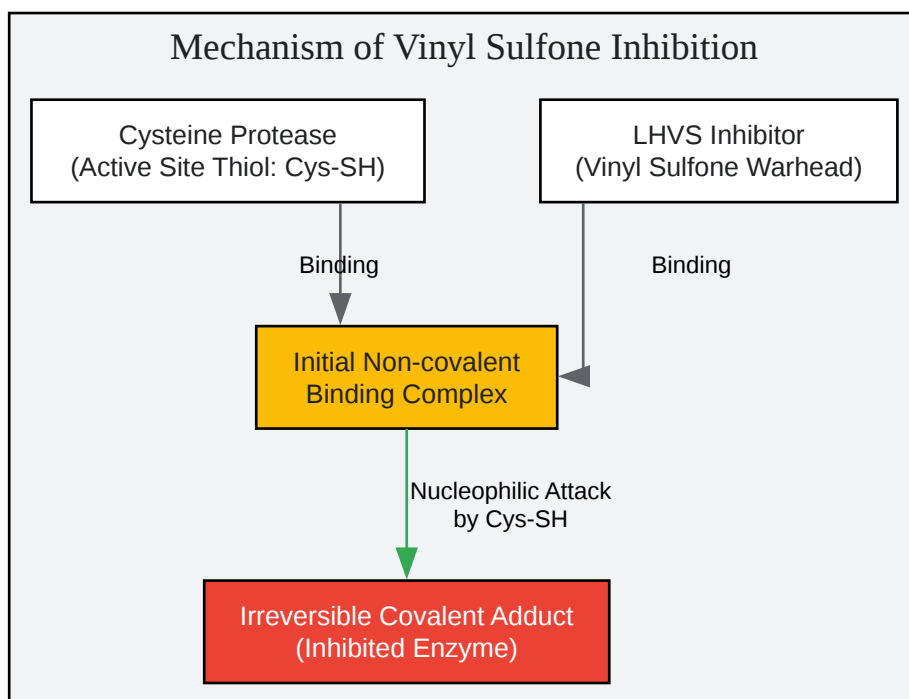
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using **LHVS** (L-homophenylalanine vinyl sulfone) and other vinyl sulfone-based inhibitors. The information is presented in a question-and-answer format to directly address common issues and experimental challenges related to inhibitor cross-reactivity.

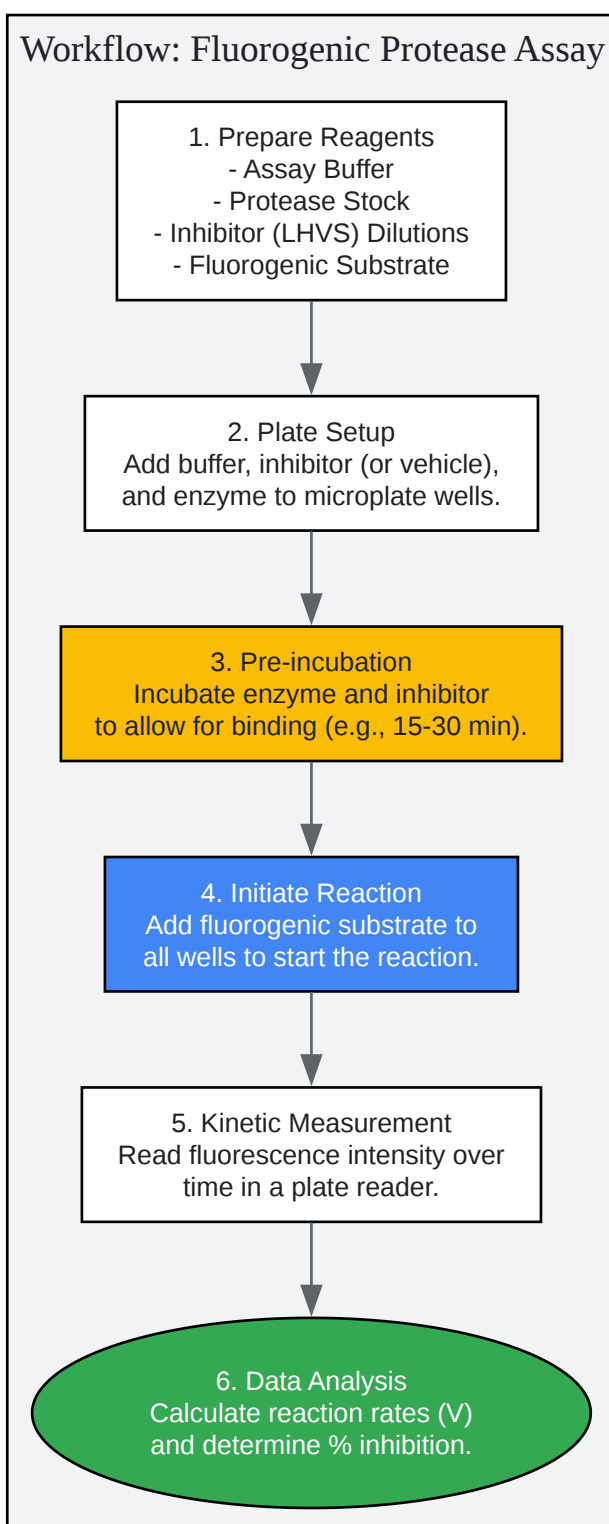
## Frequently Asked Questions (FAQs)

Q1: What is **LHVS** and what is its mechanism of action?

**LHVS** (L-homophenylalanine vinyl sulfone) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.<sup>[1][2][3]</sup> Its mechanism relies on the vinyl sulfone "warhead," which acts as a Michael acceptor. The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the vinyl group. This results in the formation of a stable, covalent thioether bond, leading to irreversible inhibition of the enzyme.<sup>[4][5]</sup> This mechanism-based inhibition is highly effective but can also lead to reactions with off-target cysteine residues.



## Workflow: Fluorogenic Protease Assay

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## References

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